molecular formula C9H16N4O3 B2580432 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine CAS No. 1856064-05-5

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B2580432
CAS No.: 1856064-05-5
M. Wt: 228.252
InChI Key: NXQLGIKJMRGBDM-UHFFFAOYSA-N
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Description

3-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an isopropoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of sulfuric and nitric acids. This step introduces the nitro group at the desired position on the pyrazole ring.

    Amination: Finally, the propan-1-amine moiety is introduced via nucleophilic substitution reactions, often using alkyl halides or tosylates as intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine can undergo reduction to form corresponding amines. Common reagents for this reaction include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group

    Condensation: The amine group can also engage in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, tosylates, and other electrophiles.

    Condensation: Aldehydes, ketones, carboxylic acids, and their derivatives.

Major Products

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Condensation: Imines, amides, and other condensation products.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole core is a common motif in many bioactive molecules, and modifications at the nitro and amine groups can lead to compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the materials science field, derivatives of this compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The biological activity of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is largely determined by its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the amine group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but with methyl groups instead of isopropoxy and nitro groups.

    3-(1H-pyrazol-4-yl)propan-1-amine: Lacks the isopropoxy and nitro substituents, making it less complex.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains multiple nitro groups and a triazole ring, offering different reactivity and applications.

Uniqueness

The presence of both an isopropoxy group and a nitro group on the pyrazole ring in 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine provides a unique combination of electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or unique reactivity patterns are required.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

3-(4-nitro-3-propan-2-yloxypyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-7(2)16-9-8(13(14)15)6-12(11-9)5-3-4-10/h6-7H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQLGIKJMRGBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1[N+](=O)[O-])CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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